ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
Ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroacetate, hydrazine hydrate, and phenylethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule, enabling the synthesis of derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2,4-dione derivatives: These compounds share a similar tricyclic structure and exhibit comparable biological activities.
Triazole-pyrimidine hybrids: These compounds also have potential neuroprotective and anti-inflammatory properties.
Biological Activity
Ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound characterized by a unique tricyclic structure and various functional groups that suggest significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on available research.
Structural Characteristics
The compound possesses a molecular formula of C19H23N5O3 and a molecular weight of 369.4 g/mol. Its structure includes:
- Triazatricyclo Framework : Facilitates interaction with biological targets.
- Functional Groups : Imino and carboxylate groups enhance its chemical reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that the compound may interact with various molecular targets through multiple mechanisms:
- Hydrogen Bonding : The presence of functional groups allows for effective hydrogen bonding with biomolecules.
- Hydrophobic Interactions : The tricyclic structure promotes hydrophobic interactions that can stabilize binding to targets.
- Modulation of Biological Pathways : It may influence pathways relevant to pharmacological effects, suggesting potential applications in drug development.
Case Studies
Recent studies have explored the biological activity of this compound in various contexts:
- Antitumor Activity : In vitro assays have demonstrated that derivatives of similar tricyclic compounds exhibit antiproliferative effects against cancer cell lines such as HepG2 (hepatocellular carcinoma) .
- Neuropharmacological Effects : The compound's structural similarity to known AMPA receptor modulators suggests potential neuroprotective properties .
Comparative Analysis
A comparative analysis of related compounds highlights the unique aspects of ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Ethyl 6-(furan-2-carbonylimino)-11-methyl | Contains furan moiety | Varying degrees of activity |
Ethyl 7-cyclohexyl-6-(furan-2-carbonylimino) | Cyclohexyl group present | Different pharmacological properties |
Ethyl 6-(3-methoxybenzoyl)imino | Methoxybenzoyl group | Potentially distinct activities |
Synthesis and Derivatives
The synthesis of ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca typically involves multiple steps starting from readily available precursors. Optimizing each step for yield and purity is crucial for obtaining the desired compound and its derivatives .
Properties
Molecular Formula |
C23H22N4O3 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
ethyl 6-imino-11-methyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C23H22N4O3/c1-3-30-23(29)17-14-18-21(25-20-15(2)8-7-12-27(20)22(18)28)26(19(17)24)13-11-16-9-5-4-6-10-16/h4-10,12,14,24H,3,11,13H2,1-2H3 |
InChI Key |
AHEBUSYVQNGHQU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C(=CC=CN3C2=O)C)N(C1=N)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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